4-(2-Quinoxalinylamino)benzoic acid ethyl ester
Overview
Description
"4-(2-Quinoxalinylamino)benzoic acid ethyl ester" is a compound that has garnered interest due to its intriguing chemical structure and potential applications in various fields of chemistry and material science. Its synthesis and properties have been explored to understand its behavior and potential utility better.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including compounds similar to "this compound," often involves reactions of aromatic or aliphatic compounds with functional groups that facilitate the formation of the quinoxaline core. For example, 3-aryl-2-bromopropanoic acid esters have been reacted with o-phenylenediamine to give quinoxaline derivatives, indicating a method that could be adapted or related to the synthesis of our compound of interest (Pokhodylo et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including "this compound," can be characterized by various spectroscopic methods such as NMR, IR, and mass spectroscopy. These techniques provide insights into the molecular geometry, electronic structure, and functional groups present, contributing to the compound's chemical behavior and properties.
Chemical Reactions and Properties
Quinoxaline derivatives participate in a range of chemical reactions, reflecting their versatile properties. For instance, their reactions with different reagents can lead to the formation of novel quinoxaline, oxazine, thiazine, and other heterocyclic compounds. These reactions are influenced by the specific functional groups present in the quinoxaline derivatives and the reaction conditions (Pokhodylo et al., 2021).
Scientific Research Applications
Chemical Rearrangement Studies
An efficient, base-induced rearrangement of related compounds to 4-(2-Quinoxalinylamino)benzoic acid ethyl ester has been described. This process involves a spiro intermediate formation, highlighting its potential in studying novel rearrangement pathways in organic chemistry (PeetNorton, Sunder, & Barbuch, 1980).
Synthesis of Complex Molecules
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids have been synthesized using a multi-component condensation process that includes esters derived from compounds similar to this compound. This demonstrates its utility in the synthesis of complex organic molecules (Kozlov & Dikusar, 2019).
Development of Ferrocene Derivatives
The compound has been used to prepare new ferrocene derivatives. The reactions led to the formation of ferrocene-containing heterocyclic compounds, indicating its significance in the development of metal-organic frameworks (Prokop, Richter, & Beyer, 1999).
Antioxidant and Antibacterial Studies
A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, structurally related to this compound, were synthesized and evaluated for their antioxidant and antibacterial activities. This highlights the potential of such compounds in medicinal chemistry (Shankerrao, Bodke, & Mety, 2013).
Novel Compound Synthesis
The synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, closely related to the compound , demonstrates the diverse applications of such compounds in organic synthesis (Das & Kabalka, 2008).
Development of Mesomeric Betaines
4-[(Quinolin-4-yl)ethynyl]benzoic acid, structurally similar to the compound, was used in developing propeller-shaped mesomeric betaines, indicating its role in advanced chemical synthesis and design (Schmidt et al., 2019).
Anti-Bacterial and Anti-Fungal Activities
Compounds derived from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester, which shares structural similarities with the compound , have been studied for their anti-bacterial and anti-fungal activities (Mohamed et al., 2010).
Polycondensation in Polymer Chemistry
The compound has been implicated in the polycondensation of aromatic polyamides, suggesting its use in the development of polymers with specific properties (Sugi et al., 2005).
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.
Biochemical Pathways
Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets . More research is required to determine the pathways affected by this particular compound.
Result of Action
The effects would depend on the compound’s specific targets and mode of action
properties
IUPAC Name |
ethyl 4-(quinoxalin-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363270 | |
Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
361390-39-8 | |
Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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